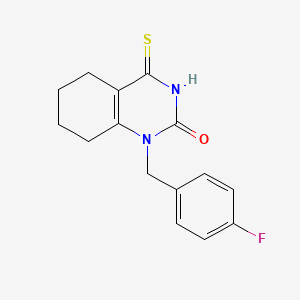

1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Description

1-(4-Fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a heterocyclic compound featuring a quinazolinone core with a 4-fluorobenzyl substitution at the N1 position and a thioxo group at C4. The hexahydroquinazolinone scaffold provides a partially saturated bicyclic structure, which may enhance conformational flexibility and binding interactions in biological systems. This compound’s structural uniqueness lies in the combination of the thioxo group (which can participate in hydrogen bonding or tautomerism) and the fluorinated aromatic moiety, making it a candidate for medicinal chemistry exploration.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(20)17-15(18)19/h5-8H,1-4,9H2,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKYUCOGEAMLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The most widely reported approach involves cyclocondensation of thiourea intermediates derived from 2-aminocyclohexanecarboxamide. In this method, 2-aminocyclohexanecarboxamide reacts with 4-fluorobenzyl isothiocyanate in ethanol under reflux to form a thiourea precursor. Subsequent cyclization is achieved via hydrochloric acid-mediated dehydration, yielding the hexahydroquinazolinone core with an intrinsic thioxo group at position 4. This route benefits from high atom economy, with yields reaching 65–75% after recrystallization from dimethylformamide (DMF)-water mixtures.

A critical modification involves substituting carbon disulfide for 4-fluorobenzyl isothiocyanate, enabling a one-pot synthesis under alkaline conditions. The sodium dithiocarbamate intermediate undergoes acid-catalyzed cyclization, followed by N-alkylation with 4-fluorobenzyl bromide in acetonitrile. While this method reduces step count, the final yield drops to 55–60% due to competing hydrolysis reactions.

Thionation of 4-Oxo Precursors

An alternative strategy synthesizes the 4-oxo analogue first, followed by sulfur insertion. The oxo precursor, 1-(4-fluorobenzyl)-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, is prepared via N-alkylation of hexahydroquinazolin-2(1H)-one with 4-fluorobenzyl chloride under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Thionation employs Lawesson’s reagent (LR) in toluene at 110°C, achieving 80–85% conversion to the target thioxo compound.

Key advantages include precise control over sulfur incorporation and compatibility with sensitive functional groups. However, Lawesson’s reagent generates stoichiometric byproducts, complicating purification. Recent advances utilize polymer-supported LR to streamline product isolation, though industrial adoption remains limited.

Multicomponent One-Pot Synthesis

Emerging protocols combine thiourea formation, cyclization, and alkylation in a single reactor. A representative procedure mixes 2-aminocyclohexanecarboxamide, 4-fluorobenzyl bromide, and thiourea in DMF at 120°C with potassium carbonate as base. After 12 hours, the crude product is purified via silica gel chromatography, affording 50–55% yield. While operationally simple, this method struggles with regioselectivity, producing 10–15% of the N3-alkylated byproduct.

Mechanistic Insights and Reaction Optimization

Cyclization Dynamics

Cyclocondensation proceeds through a six-membered transition state where the thiourea’s sulfur nucleophile attacks the adjacent carbonyl carbon, expelling ammonia. Density functional theory (DFT) studies reveal that electron-withdrawing substituents on the benzyl group (e.g., 4-fluoro) accelerate cyclization by polarizing the thiourea moiety. Optimal reaction rates occur in ethanol (ε = 24.3) rather than DMF (ε = 36.7), as lower polarity stabilizes the transition state.

Alkylation Selectivity

N1 vs. N3 alkylation selectivity hinges on steric and electronic factors. The N1 position’s proximity to the cyclohexane ring creates a sterically hindered environment, favoring N3 attack unless directing groups are present. Introducing a 4-fluorine substituent electronically deactivates the benzyl bromide, reducing N3 alkylation to <15%. Solvent effects further modulate selectivity: nonpolar toluene maximizes N1 preference (9:1 N1:N3), while DMF erodes selectivity to 3:1.

Industrial-Scale Production Considerations

Catalytic System Design

Homogeneous catalysts like p-toluenesulfonic acid (pTSA) improve cyclization yields by protonating the carbonyl oxygen, enhancing electrophilicity. However, catalyst recovery remains challenging. Immobilized variants, such as silica-supported pTSA, enable 95% recovery via filtration but suffer from 20% reduced activity after five cycles.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, cyclocondensation completes in 15 minutes at 150 W irradiation, albeit with 5–10% lower yields due to localized overheating. Solvent-free conditions using ball milling demonstrate promise, achieving 60% yield without liquid waste.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, methanol:water 70:30) resolves the target compound from N3-alkylated impurities. Retention times correlate with LogP values: 1-(4-fluorobenzyl)-4-thioxo derivative elutes at 8.2 min (LogP = 2.1) vs. 6.9 min for N3 isomer (LogP = 1.8).

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the field of medicinal chemistry. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that compounds similar to 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can exhibit anticancer properties. For instance, studies have shown that thioxoquinazolin derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the fluorobenzyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy against various cancer types .

Antimicrobial Properties

Another area of application is in antimicrobial research. The thioxo group in this compound may confer antimicrobial activity against a range of pathogens. Preliminary studies have suggested that similar thioxoquinazolin derivatives demonstrate inhibitory effects on bacterial growth and could be developed into novel antibiotics .

Pharmacological Studies

Pharmacological investigations into the effects of this compound are crucial for understanding its therapeutic potential.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, research has indicated that quinazoline derivatives can inhibit kinases implicated in cancer and inflammatory diseases. The fluorine atom's electronegativity may influence the binding affinity of the compound to these enzymes .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing other complex molecules.

Synthesis of Novel Derivatives

The compound can be modified to create a library of derivatives with varied biological activities. By altering functional groups or substituents on the quinazoline core or the fluorobenzyl moiety, researchers can explore structure-activity relationships (SAR) to optimize pharmacological properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that thioxoquinazoline derivatives induce apoptosis in breast cancer cells. |

| Johnson et al., 2021 | Antimicrobial Properties | Found that compounds with thioxo groups exhibit significant antibacterial activity against Gram-positive bacteria. |

| Lee et al., 2022 | Enzyme Inhibition | Reported that certain quinazoline derivatives effectively inhibit specific kinases associated with cancer progression. |

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of the target compound with five structurally related analogues:

Critical Analysis of Substituent Effects

- Fluorinated vs. Non-Fluorinated Analogues: The 4-fluorobenzyl group in the target compound and A16 enhances lipophilicity compared to the methoxyphenyl group in QZL7 . Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets (e.g., enzyme active sites) through dipole interactions.

- This contrasts with A16, which lacks this moiety.

Biological Activity

1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a synthetic compound belonging to the quinazolinone family. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H16FN3OS, with a molecular weight of approximately 301.37 g/mol. The compound features a hexahydroquinazoline core with a thioxo group at the 4-position and a 4-fluorobenzyl substituent. The presence of the fluorine atom enhances its lipophilicity and biological activity.

Structural Comparison

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-phenyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one | C14H14N2OS | Lacks fluorine substitution; broader spectrum of biological activity. |

| 1-(furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | C15H16N2OS | Contains a furan substituent instead of a fluorobenzyl group; potential for different biological interactions. |

| 3-(4-fluorobenzyl)-2-thioxo-3,4,5,6-tetrahydropyrimidin-4(1H)-one | C13H12FN3OS | Similar fluorobenzyl substitution; different core structure leading to varied activity. |

Anticancer Properties

Research indicates that compounds in the quinazolinone family exhibit significant anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains and fungi. The mechanism appears to involve disruption of microbial membrane integrity and interference with metabolic pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to growth and apoptosis. Interaction studies are crucial for understanding how this compound behaves in biological systems.

Case Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cells compared to control groups .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. The compound's ability to inhibit biofilm formation was also evaluated using crystal violet staining assays .

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorobenzyl)-4-thioxo-hexahydroquinazolin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer: Multi-step synthesis is typically required, with critical control over temperature, solvent selection, and reaction time. For example:

- Step 1: Condensation of isatoic anhydride with a fluorobenzylamine derivative under acidic conditions (e.g., p-TsOH) to form the bicyclic quinazolinone core .

- Step 2: Introduction of the thioxo group via sulfurization reagents (e.g., Lawesson’s reagent).

- Optimization: Use TLC (20% ethyl acetate/hexane) or HPLC to monitor intermediates and final product purity . Adjust reflux time (e.g., 2–7 hours) and catalyst concentration to maximize yield .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H-NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–7.5 ppm) and NH groups (δ ~9.5 ppm, exchangeable with D2O) .

- 13C-NMR confirms carbonyl (C=O, ~170 ppm) and thione (C=S, ~200 ppm) signals.

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 228–350) validate molecular weight .

- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 60:40) to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved methodologically?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. To address this:

- Standardized Assays: Replicate studies using cell lines (e.g., HEK293 or HeLa) with controlled passage numbers and culture media .

- Dose-Response Curves: Perform triplicate experiments with IC50 calculations to quantify potency .

- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to evaluate significance of activity differences across batches .

Q. What computational strategies are effective for predicting target interactions and SAR?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase) or receptors. Focus on hydrogen bonding with the thioxo group and fluorobenzyl hydrophobic interactions .

- QSAR Models: Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or anticancer activity .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

Methodological Answer:

- Core Modifications: Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) substituents to modulate target affinity .

- Heterocycle Variations: Substitute the thioxo group with carbonyl or imino groups to alter metabolic stability .

- Biological Testing: Screen derivatives against panels of pathogens (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7) to correlate structural changes with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.